molecular formula C7H7BrClN3 B2691560 8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl CAS No. 1373233-09-0

8-Bromoimidazo[1,2-a]pyridin-6-amine, HCl

Cat. No.: B2691560
CAS No.: 1373233-09-0
M. Wt: 248.51
InChI Key: DUAYTYVYTSNOFJ-UHFFFAOYSA-N
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Description

8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride is a chemical compound with the CAS Number: 1373233-09-0 . It has a molecular weight of 248.51 and its IUPAC name is 8-bromoimidazo[1,2-a]pyridin-6-amine hydrochloride . The compound is a light brown solid .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes 8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride, has been a topic of interest in recent years due to its wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .


Molecular Structure Analysis

The InChI code for 8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride is 1S/C7H6BrN3.ClH/c8-6-3-5(9)4-11-2-1-10-7(6)11;/h1-4H,9H2;1H . This code provides a unique representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride is a light brown solid . It

Scientific Research Applications

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives, closely related to 8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride, have been studied for their potential as corrosion inhibitors. A study by (Saady et al., 2021) explored the inhibition performance of these derivatives against mild steel corrosion. This research highlights the utility of such compounds in protecting metals from corrosive environments.

Tyrosyl-tRNA Synthetase Inhibition

Research by (Jabri et al., 2023) focused on synthesizing novel 6-bromo-imidazo[4,5-b]pyridine derivatives and examining their potential as tyrosyl-tRNA synthetase inhibitors. The study involved a comprehensive approach including synthesis, structure elucidation, and molecular docking, indicating the possible therapeutic applications of these compounds.

Fluorescent Probes for Mercury Ion Detection

A study by (Shao et al., 2011) demonstrated the use of novel imidazo[1,2-a]pyridine derivatives as efficient fluorescent probes for detecting mercury ions. This application is crucial in environmental monitoring and detecting toxic substances.

Oligonucleotide Synthesis

Imidazo[1,2-a]pyridine derivatives, similar to 8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride, have been used in oligonucleotide synthesis. (Gryaznov & Letsinger, 1992) explored the synthesis of mixed base oligonucleotides using these derivatives, contributing to advancements in genetic research and drug development.

Synthesis of Antimicrobial and Anticancer Agents

Compounds such as 8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride have been utilized in synthesizing antimicrobial and anticancer agents. For instance, (Banda et al., 2016) investigated the synthesis of 1,2,3-triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives and their biological activity.

Radioactive Tracer Synthesis

The synthesis of radioactive tracers using imidazo[1,2-a]pyridine derivatives has been explored, as seen in a study by (Yamanaka et al., 1992). This research is crucial for advancing medical imaging and diagnostic techniques.

Synthesis of Therapeutic Agents

Imidazo[1,2-a]pyridine scaffolds, like 8-Bromo-imidazo[1,2-A]pyridin-6-ylamine hydrochloride, have been recognized for their broad range of applications in medicinal chemistry. (Deep et al., 2016) reviewed the research findings on these scaffolds, emphasizing their potential in developing novel therapeutic agents.

Properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridin-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.ClH/c8-6-3-5(9)4-11-2-1-10-7(6)11;/h1-4H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAYTYVYTSNOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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